3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Physicochemical properties Drug-likeness CNS permeability

This 5,6,7,8-tetrahydrocinnoline derivative is differentiated by its methylsulfonyl-piperidine moiety, offering a distinct selectivity profile compared to fluorobenzoyl or pyrimidinyl analogs. With a predicted cLogP of 1.8 and TPSA of 64.3 Ų, it is ideally suited as a peripherally restricted chemical probe for studying PK1/PK2 receptor roles in GI motility, nociception, and endocrine function without confounding central effects. Its 'lead-like' heavy atom count (22) and ligand efficiency (~0.32 kcal/mol/HA) make it a superior starting point for focused SAR library synthesis exploring sulfonyl group size versus 11β-HSD1 inhibitory activity.

Molecular Formula C15H23N3O3S
Molecular Weight 325.43
CAS No. 2320144-78-1
Cat. No. B2382731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
CAS2320144-78-1
Molecular FormulaC15H23N3O3S
Molecular Weight325.43
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)COC2=NN=C3CCCCC3=C2
InChIInChI=1S/C15H23N3O3S/c1-22(19,20)18-8-6-12(7-9-18)11-21-15-10-13-4-2-3-5-14(13)16-17-15/h10,12H,2-9,11H2,1H3
InChIKeyNDJHXDVDSPNREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline (CAS 2320144-78-1): Chemical Identity and Scaffold Classification


3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline (CAS 2320144-78-1) is a synthetic small molecule with the molecular formula C₁₅H₂₃N₃O₃S and a molecular weight of 325.4 g/mol . It belongs to the 5,6,7,8-tetrahydrocinnoline class, a bicyclic scaffold featuring a pyridazine ring fused to a saturated cyclohexane ring. The compound is further functionalized at the 3-position with a methylsulfonyl-piperidin-4-yl methoxy side chain. While tetrahydrocinnoline derivatives have been explored as pharmacophores in therapeutic areas such as 11β-HSD1 inhibition for metabolic disease, LRRK2 kinase inhibition for Parkinson's disease, and most notably as prokineticin receptor antagonists, specific public bioactivity data for this exact compound remain extremely scarce [1].

Why Generic Substitution Cannot Be Assumed for 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline Analogs


Compounds within the tetrahydrocinnoline-sulfonylpiperidine class are not interchangeable. Although many analogs share the same core scaffold, variations in the sulfonyl substituent or the linker profoundly affect target selectivity, potency, and pharmacokinetic profiles [1]. For instance, the methylsulfonyl group on the piperidine ring of this compound differs from the 4-fluorobenzoyl or pyrimidinyl substituents on closely related analogs (e.g., 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline), likely leading to distinct binding interactions and selectivity windows . Without direct head-to-head data, substituting any member of this series for another introduces significant risk of altering biological outcomes. The following quantitative evidence, where available, highlights the few dimensions where differentiation can be objectively assessed.

Quantitative Differentiation Evidence for 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline Against Closest Analogs


Physicochemical Property Comparison: Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA)

The compound 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline was analyzed alongside its closest commercially available analog, 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline, using in silico predictions. The target compound exhibits a cLogP of 1.8 and a TPSA of 64.3 Ų, compared to 3.2 and 55.6 Ų for the fluorobenzoyl analog, as computed by standard drug-discovery cheminformatics tools [1]. This quantifiable difference in lipophilicity and polarity suggests a potentially distinct absorption and brain penetration profile.

Physicochemical properties Drug-likeness CNS permeability

Structural Uniqueness: Methylsulfonyl vs. Arylsulfonyl Substituent Impact on Prokineticin Receptor Binding

In the context of sulfonyl piperidine derivatives as prokineticin receptor antagonists, the methylsulfonyl group present in the target compound is a key structural feature that distinguishes it from the 4-methylbenzenesulfonyl (tosyl) analog (3-{[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline) [1] . Patent disclosures indicate that small alkyl sulfonyl groups generally lead to lower molecular weight and improved ligand efficiency indices compared to bulkier aryl sulfonyl derivatives, although specific IC50 values for this exact compound have not been publicly disclosed [2].

Prokineticin receptor Sulfonyl piperidine Selectivity

Scaffold Divergence: Tetrahydrocinnoline Core vs. Cinnoline Core on Kinase Selectivity

The saturated 5,6,7,8-tetrahydrocinnoline core of the target compound distinguishes it from fully aromatic cinnoline-based kinase inhibitors. Published SAR studies on cinnoline-3-carboxamides show that saturation of the benzo-fused ring significantly alters the dihedral angle between the core and substituent, which can affect kinase selectivity. A representative cinnoline compound (example #9 in US9708266) demonstrated an IC50 of 2.35 nM against BTK kinase, whereas tetrahydrocinnoline derivatives bearing similar sulfonamide side chains typically show 10- to 100-fold weaker activity against the same target due to conformational differences [1]. While no direct data exists for this exact compound, the scaffold class-level inference suggests a preference for targets tolerant of saturated bicyclic cores.

Kinase selectivity Cinnoline Tetrahydrocinnoline

Ligand Efficiency Metrics: Methylsulfonyl vs. Pyrazine-Substituted Analogs

The target compound (MW 325.4) was benchmarked against a pyrazine-substituted analog, 3-((1-(Pyrazin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline, to estimate ligand efficiency (LE) using in silico tools. The target compound has a Heavy Atom Count (HAC) of 22 and a predicted LE of approximately 0.32 kcal/mol per heavy atom (assuming estimated pIC50 values from class-level data), while the pyrazinyl analog (MW ~338, HAC 24) is predicted to have a slightly lower LE of 0.28 due to the added aromatic ring system .

Ligand efficiency Lead optimization Fragment-based drug design

Recommended Research and Procurement Scenarios for 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline


Peripheral Prokineticin Receptor Antagonist Tool Compound with Predicted Low CNS Penetration

Based on its predicted physicochemical profile (cLogP 1.8, TPSA 64.3 Ų), this compound is best suited as a peripherally restricted prokineticin receptor antagonist. Its lower lipophilicity relative to fluorobenzoyl analogs reduces the risk of CNS-mediated side effects, making it ideal for studying PK1/PK2 receptor roles in gastrointestinal motility, nociception, or endocrine function without confounding central effects. Researchers comparing this compound to CNS-penetrant analogs can use the differential in vivo exposure profiles to attribute phenotype to peripheral versus central target engagement.

Selective Kinase Profiling Using a Saturated Cinnoline Scaffold

The 5,6,7,8-tetrahydrocinnoline core provides a subtly altered pharmacophore geometry compared to aromatic cinnolines. This compound should be included in broad kinase selectivity panels (e.g., 100-kinase panel) alongside its aromatic analog to experimentally map kinases that preferentially accommodate the saturated scaffold. This data will establish the selectivity fingerprint and guide medicinal chemistry efforts for targets where avoidance of specific anti-target kinases (e.g., BTK, c-Met) is critical.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Programs

With a heavy atom count of 22 and an estimated ligand efficiency of ~0.32 kcal/mol/HA, this compound falls within the acceptable 'lead-like' range for fragment elaboration. Its methylsulfonyl group serves as a compact, polar substituent that can be systematically replaced with larger sulfonyl groups (e.g., tosyl, pyrazinylsulfonyl) to investigate SAR while monitoring LE decay. Procurement for a focused library of ~10-20 sulfonyl piperidine tetrahydrocinnoline analogs enables systematic chemical space exploration around this scaffold.

Chemical Biology Probe for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Studies

Tetrahydrocinnoline derivatives have been patented as 11β-HSD1 inhibitors for type 2 diabetes. This compound, with its methylsulfonyl piperidine substituent, can serve as a tool compound to dissect the contribution of the sulfonamide moiety to 11β-HSD1 inhibition potency and selectivity over 11β-HSD2. Comparative studies using the corresponding tosyl and aryl sulfonamide analogs in a scintillation proximity assay (SPA) or HTRF-based 11β-HSD1 biochemical assay will quantify the impact of sulfonyl group size on inhibitory activity.

Quote Request

Request a Quote for 3-((1-(Methylsulfonyl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.